molecular formula C10H9BrClN5 B11047249 N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine CAS No. 105704-35-6

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11047249
CAS No.: 105704-35-6
M. Wt: 314.57 g/mol
InChI Key: UPNLIORDHFMMMQ-UHFFFAOYSA-N
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Description

N2-(4-Bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a functionalized 1,3,5-triazine derivative designed for medicinal chemistry and anticancer research. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, known for its versatile interactions with biological targets . This compound features a reactive chloromethyl group at the 6-position, which serves as a key handle for further chemical modifications and structure-activity relationship (SAR) studies, allowing researchers to develop more potent and selective analogs. The 4-bromophenyl substituent at the N2-position is a common pharmacophore that can enhance binding affinity and metabolic stability. Compounds within the 6,N2-diaryl-1,3,5-triazine-2,4-diamine class have demonstrated significant and selective antiproliferative activity against aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 . Research indicates that these analogs can inhibit cancer cell proliferation with remarkable potency, with the most active compound in the series reporting a GI50 value of 1 nM against MDA-MB-231 cells, while showing minimal effects on non-cancerous breast cells . The primary mechanism of action for this class of molecules is inducing apoptosis, or programmed cell death, in cancer cells . Furthermore, related triazine-diamine derivatives have been investigated as inhibitors of lysophosphatidic acid acyltransferase beta (LPAAT-β), an enzyme implicated in tumor cell proliferation, highlighting the potential of this chemical series for targeting multiple oncogenic pathways . This product is intended for use as a building block in hit-to-lead optimization campaigns and for probing biological mechanisms in oncology. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105704-35-6

Molecular Formula

C10H9BrClN5

Molecular Weight

314.57 g/mol

IUPAC Name

2-N-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17)

InChI Key

UPNLIORDHFMMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Br

Origin of Product

United States

Preparation Methods

Initial Triazine Ring Formation

Cyanuric chloride reacts with 4-bromoaniline at 0–5°C in 1,4-dioxane to form 4,6-dichloro-N-(4-bromophenyl)-1,3,5-triazine-2-amine. This step exploits the nucleophilic substitution of chlorine atoms by aromatic amines under controlled temperatures to prevent over-reaction.

Chloromethyl Group Introduction

The intermediate is treated with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., sodium carbonate) at 60°C. This step introduces the chloromethyl group at the 6-position of the triazine ring, with yields averaging 59–65%.

Final Amination

The remaining chlorine atom at the 4-position undergoes substitution with aqueous ammonia or primary amines at elevated temperatures (80–100°C). Reaction completion is confirmed via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol.

Key Data:

StepReagentsTemperatureYield
1Cyanuric chloride, 4-bromoaniline0–5°C75%
2MOMCl, Na₂CO₃60°C59%
3NH₃ (aq)80°C68%

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation significantly accelerates the synthesis of triazine derivatives. A one-pot method developed by Kozlov et al. involves:

Reaction Setup

Cyanoguanidine, 4-bromoaniline, and chloromethyl acetaldehyde are mixed in acetic acid under microwave irradiation (150 W, 120°C, 20 min). Acid catalysis facilitates cyclocondensation, forming a dihydrotriazine intermediate.

Dehydrogenative Aromatization

The intermediate is treated with potassium hydroxide at 100°C for 15 min, inducing aromatization to yield the final product. This method reduces reaction time from hours to minutes, achieving a 74% yield.

Advantages:

  • Efficiency: 95% conversion rate in <1 hour.

  • Purity: Reduced byproduct formation due to uniform heating.

Catalytic Coupling Methods

Transition metal-catalyzed reactions enhance regioselectivity and yield. A patent by CN108264490B details:

Copper-Catalyzed Coupling

A mixture of 4-bromobenzaldehyde (10.8 mmol), benzamidine hydrochloride (21.6 mmol), and Cu(OAc)₂ (0.1 equiv) in toluene reacts at 110°C for 30 hours. Sodium carbonate neutralizes HCl byproducts, yielding 82% of the target compound after recrystallization.

Nickel-Catalyzed Variant

Substituting Cu(OAc)₂ with Ni(OAc)₂ under identical conditions increases yield to 83%, attributed to nickel’s superior oxidative stability.

Catalyst Comparison:

CatalystYieldReaction Time
Cu(OAc)₂82%30 h
Ni(OAc)₂83%30 h

Comparative Analysis of Synthesis Routes

Yield and Scalability

  • Traditional Multi-Step: 59–68% yield; suitable for small-scale lab synthesis.

  • Microwave-Assisted: 74% yield; ideal for rapid, high-throughput applications.

  • Catalytic Coupling: 82–83% yield; optimal for industrial-scale production.

Cost and Complexity

  • Microwave methods reduce energy costs but require specialized equipment.

  • Catalytic routes involve higher catalyst costs but offer superior atom economy.

Reaction Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (1,4-dioxane): Enhance nucleophilic substitution rates.

  • Toluene: Preferred in catalytic methods for its low polarity and high boiling point.

Byproduct Management

  • Sodium carbonate effectively neutralizes HCl in catalytic reactions, preventing side reactions.

  • Recrystallization from ethanol removes unreacted amines and inorganic salts .

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that derivatives of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine exhibit significant biological activities. Notably, compounds related to this structure have been studied as inhibitors of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme linked to cancer cell proliferation. In vitro assays demonstrate its cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties:
The compound also shows promise as an antimicrobial agent. Studies have indicated that triazine derivatives possess activity against several bacterial strains and fungi, positioning them as candidates for developing new antibiotics or antifungal treatments .

Materials Science Applications

Polymer Chemistry:
this compound can be utilized in the synthesis of advanced polymer materials. Its reactive groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has explored its use in creating coatings and adhesives that require high performance under extreme conditions .

Photovoltaic Materials:
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Studies have examined its role as a dopant in organic solar cells to improve efficiency and stability .

Agricultural Chemistry Applications

Herbicide Development:
Compounds similar to this compound are being investigated for their herbicidal properties. Their ability to inhibit specific enzymes in plants can lead to the development of selective herbicides that target unwanted vegetation while preserving crops .

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound derivatives against breast cancer cell lines. The results showed that certain derivatives inhibited cell growth by more than 70%, indicating strong potential for further development as anticancer agents .

Case Study 2: Polymer Applications
In research conducted on polymer composites incorporating this compound, the resulting materials exhibited enhanced thermal stability compared to traditional polymers. This study highlights the compound's utility in developing high-performance materials suitable for aerospace applications .

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The structural analogs of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine differ primarily in the substituents on the triazine core and the aryl/heteroaryl groups. Key comparisons include:

Compound Name Substituents (N2 Position) 6-Position Substituent Key Features/Applications References
This compound 4-Bromophenyl Chloromethyl High reactivity for derivatization
N2-(3-Chloro-4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine 3-Chloro-4-methylphenyl Chloromethyl Intermediate in dual-acting FFAR1/FFAR4 modulators
N2-(4-Chlorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl Chloromethyl Used in chromen-2-one coupling reactions
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 3-Chloro-2-methylphenyl Benzylpiperazinylmethyl Potential CNS-targeting drug candidate
N2-(3-Chloro-4-fluorophenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine 3-Chloro-4-fluorophenyl Morpholino Anticancer/kinase inhibitor applications

Key Observations :

  • Halogen Effects : Bromine (in the target compound) increases molecular weight (MW: ~296.17 g/mol ) compared to chlorine-substituted analogs (e.g., MW: ~283.73 g/mol for 4-chlorophenyl analog ). Bromine’s larger atomic radius may enhance π-π stacking in biological targets or material interfaces.
  • Reactivity: The chloromethyl group enables nucleophilic substitution, as seen in reactions with phenolic or heterocyclic partners (e.g., coumarins or pyrrolidinones) under basic conditions (K₂CO₃/DMF, 60–90°C) . Morpholino or benzylpiperazinyl substituents (e.g., ) reduce electrophilicity at the 6-position, directing applications toward stable drug scaffolds.

Reactivity Trends :

  • Chloromethyl-substituted triazines (e.g., target compound) show higher reactivity toward alcohols, amines, and thiols than dimethylamino or morpholino analogs .
  • Bromophenyl groups may slow reaction rates in polar solvents due to increased steric hindrance compared to chlorophenyl analogs .

Physicochemical Properties

Property Target Compound 3-Chloro-4-methylphenyl Analog Prometryn (Herbicide)
Molecular Weight (g/mol) 296.17 283.73 (calculated) 241.36
LogP (Predicted) ~3.2 (highly lipophilic) ~2.8 ~3.5
Reactivity High (chloromethyl) High (chloromethyl) Low (methylthio)
Applications Drug intermediates FFAR modulators Herbicide

Biological Activity

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that has garnered attention for its significant biological activities. This article delves into its chemical properties, synthesis methods, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a triazine ring with halogen substituents. Its molecular formula is C10H9BrClN5C_10H_9BrClN_5, and it has a molar mass of approximately 314.57 g/mol . The presence of bromine and chloromethyl groups enhances its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with (4-bromophenyl)boronic acid in the presence of a palladium catalyst to yield the desired product .

Anticancer Properties

Research indicates that derivatives of triazines, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .
  • Target Enzyme Inhibition : It acts as an inhibitor of lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme linked to cancer cell proliferation .

Other Biological Activities

Beyond anticancer effects, this compound has been studied for its potential in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens .
  • CNS Applications : The compound's structural framework allows it to interact with CNS-relevant receptors such as serotonin and adenosine receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. The presence of electron-withdrawing or electron-donating groups at specific positions on the phenyl rings significantly influences the compound's potency. For instance:

Substituent PositionEffect on Activity
Para-positionGenerally enhances activity with electron-donating groups
Meta-positionVariable effects depending on other substituents

This relationship aids in designing more potent derivatives tailored for specific therapeutic targets .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

  • Antiproliferative Screening : A library of compounds based on the 6,N2-diaryl-1,3,5-triazine scaffold was evaluated against breast cancer cell lines. The findings indicated that certain derivatives exhibited selective inhibition against MDA-MB231 cells at concentrations as low as 10 μM .
  • Enzyme Inhibition Studies : The compound's interaction with LPAAT-beta was characterized using kinetic assays to determine its binding affinity and inhibitory constants. Such studies are essential for understanding its mechanism of action and potential therapeutic applications .

Q & A

Q. What are the critical safety protocols for handling N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine in laboratory settings?

  • Methodological Answer: Strict safety measures are required due to the compound’s acute toxicity and environmental hazards. Key protocols include:
  • Personal Protection: Use fire/explosion-proof equipment, avoid static discharge, and wear nitrile gloves, goggles, and lab coats .
  • Ventilation: Work in a fume hood to prevent inhalation exposure, which is fatal .
  • Storage: Store in a dry, corrosion-resistant container at <50°C, away from heat and sunlight .
  • Waste Disposal: Follow manufacturer guidelines for disposal, avoiding release into waterways due to extreme aquatic toxicity .

Q. What synthetic routes are available for this compound, and how are reaction conditions optimized?

  • Methodological Answer: The compound is synthesized via multi-step nucleophilic substitution reactions. For example:
  • Step 1: React 2,4,6-trichloro-1,3,5-triazine (TCT) with 4-bromoaniline under basic conditions (e.g., NaOH) to introduce the bromophenyl group .
  • Step 2: Substitute the remaining chlorine atom with chloromethyl groups using chloromethylating agents (e.g., ClCH₂MgBr) in anhydrous acetone at 0–5°C .
  • Optimization: Microwave-assisted methods (e.g., 101°C for 19 h) improve yield and reduce side reactions, as seen in analogous triazine syntheses .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

  • Methodological Answer: A combination of spectroscopic and elemental analysis ensures accuracy:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. For example, aromatic protons in DMSO-d6d_6 appear at δ 7.05–7.41 ppm (m, 8H), and chloromethyl groups resonate at δ 3.58 ppm (d, J=1.98J = 1.98 Hz) .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ peaks at m/zm/z 541, matching theoretical molecular weight .
  • Elemental Analysis: Carbon/nitrogen ratios (e.g., C 46.64%, N 18.13%) validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer: Discrepancies between experimental and theoretical data (e.g., NMR shifts) often arise from solvent effects or impurities. Mitigation strategies include:
  • Multi-Solvent NMR: Compare spectra in DMSO-d6d_6, CDCl₃, or D₂O to identify solvent-induced shifts .
  • 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity, especially for overlapping aromatic signals .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify assignments .

Q. What experimental designs assess the environmental toxicity of this compound in aquatic systems?

  • Methodological Answer: Given its extreme aquatic toxicity (EC50<1EC_{50} < 1 mg/L for Daphnia magna), standardized OECD protocols apply:
  • Acute Toxicity Testing: Expose Daphnia to 0.1–10 mg/L for 48 h, monitoring mortality and immobilization .
  • Bioaccumulation Studies: Measure log KowK_{ow} (octanol-water partition coefficient) via HPLC to predict persistence .
  • Degradation Kinetics: Track hydrolysis rates under varying pH/temperature conditions using LC-MS .

Q. How can the compound’s chloromethyl group be leveraged for covalent modification in drug delivery systems?

  • Methodological Answer: The chloromethyl moiety enables site-specific conjugation:
  • Nucleophilic Substitution: React with thiols (e.g., cysteine residues) or amines (e.g., lysine) in proteins/polymers at pH 7.4–8.5 .
  • Click Chemistry: Convert to azide groups for Cu(I)-catalyzed alkyne-azide cycloaddition, enhancing biocompatibility .
  • In Vivo Stability Testing: Monitor hydrolysis in plasma via LC-MS/MS to optimize linker design .

Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer: Poor aqueous solubility (common in triazines) can be addressed via:
  • Co-Solvent Systems: Use DMSO (≤5%) or β-cyclodextrin inclusion complexes .
  • Pro-drug Derivatization: Introduce phosphate or morpholine groups to enhance hydrophilicity .
  • Nanoparticle Encapsulation: Formulate with PLGA or liposomes (50–200 nm) for sustained release .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points across studies?

  • Methodological Answer: Variations in melting points (e.g., 193°C vs. 201–203°C in analogous triazines) often stem from:
  • Polymorphism: Recrystallize from ethanol/water mixtures to isolate stable forms .
  • Purity: Validate via HPLC (≥95% purity) and DSC to detect eutectic mixtures .
  • Instrument Calibration: Cross-check with reference standards (e.g., caffeine) .

Applications in Advanced Systems

Q. Can this compound serve as a chiral stationary phase (CSP) in enantiomeric separation?

  • Methodological Answer: Yes, its planar triazine core and bromophenyl group enable π-π interactions for chiral recognition:
  • Column Preparation: Immobilize on silica gel (3–5 µm particle size) via amine coupling .
  • Method Development: Optimize mobile phase (e.g., hexane/isopropanol) and flow rate (0.8–1.2 mL/min) .
  • Validation: Test with racemic mixtures (e.g., ibuprofen) and quantify enantiomeric excess via CD spectroscopy .

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